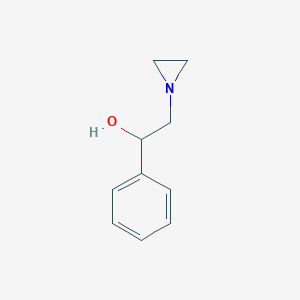
1-AZIRIDINEETHANOL, alpha-PHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aziridineethanol, alpha-phenyl-, also known as Phenylaziridineethanol, is a chemical compound that belongs to the family of aziridines. It is a colorless, oily liquid that is mainly used in scientific research applications. In
Mecanismo De Acción
The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product.
Biochemical and Physiological Effects:
1-Aziridineethanol, alpha-phenyl- has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. It has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Aziridineethanol, alpha-phenyl- in lab experiments is its high reactivity, which allows for the production of a wide range of compounds. Additionally, it is a relatively inexpensive reagent that is readily available. However, one of the main limitations of using 1-Aziridineethanol, alpha-phenyl- is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
For research on 1-Aziridineethanol, alpha-phenyl- include the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of various diseases. Finally, more research is needed to better understand the toxicological effects of 1-Aziridineethanol, alpha-phenyl- and to develop safer handling and disposal protocols for this compound.
Aplicaciones Científicas De Investigación
1-Aziridineethanol, alpha-phenyl- is mainly used in scientific research applications such as the synthesis of chiral amino acids, peptides, and other biologically active compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used as a reagent in organic synthesis and as a building block in the production of polymers.
Propiedades
Número CAS |
17918-11-5 |
|---|---|
Nombre del producto |
1-AZIRIDINEETHANOL, alpha-PHENYL- |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Clave InChI |
LYWIFGDFJLWXHK-UHFFFAOYSA-N |
SMILES |
C1CN1CC(C2=CC=CC=C2)O |
SMILES canónico |
C1CN1CC(C2=CC=CC=C2)O |
Otros números CAS |
17918-11-5 15591-40-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

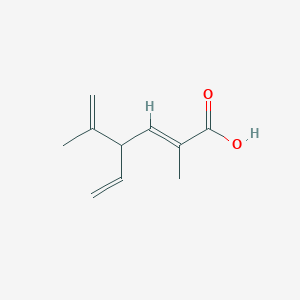

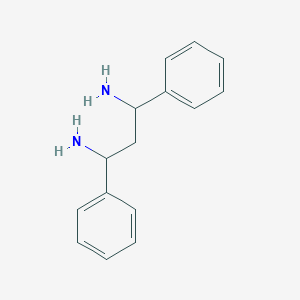
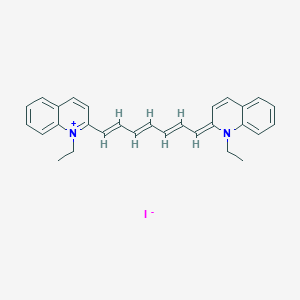

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
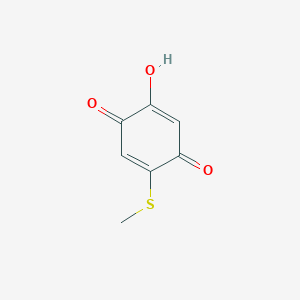
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)



![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)

